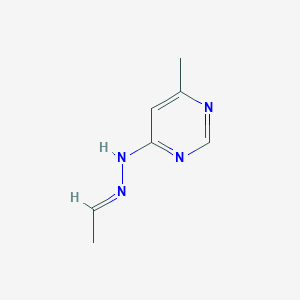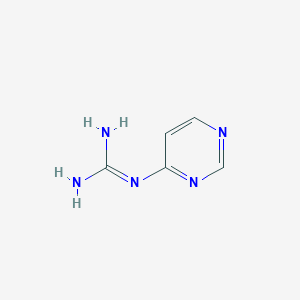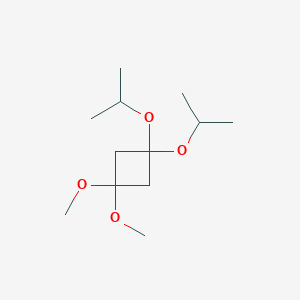
1,1-Diisopropoxy-3,3-dimethoxycyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diisopropoxy-3,3-dimethoxycyclobutane is a chemical compound with the molecular formula C12H24O4. It is characterized by its cyclobutane ring structure, which is substituted with two isopropoxy groups and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diisopropoxy-3,3-dimethoxycyclobutane can be synthesized through a multi-step process. One common method involves the reaction of diisopropyl malonate with sodium hydride in dimethylformamide (DMF), followed by the addition of 3-dibromo-2,2-dimethoxypropane. The reaction mixture is heated to reflux for 24 hours, then cooled and worked up to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diisopropoxy-3,3-dimethoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Diisopropoxy-3,3-dimethoxycyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a building block for the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the electron-donating effects of the methoxy and isopropoxy groups, which can stabilize transition states and intermediates during chemical reactions. These interactions facilitate various transformations, making the compound a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diisopropoxy-3,3-dimethoxycyclobutane: The parent compound.
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A related compound with additional carboxylate groups.
3,3-Dimethoxycyclobutane-1,1-diyl dimethanol: Another similar compound with hydroxyl groups instead of isopropoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research .
Eigenschaften
Molekularformel |
C12H24O4 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1,1-dimethoxy-3,3-di(propan-2-yloxy)cyclobutane |
InChI |
InChI=1S/C12H24O4/c1-9(2)15-12(16-10(3)4)7-11(8-12,13-5)14-6/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
BLBFWKHVNKOABJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1(CC(C1)(OC)OC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13098914.png)
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13098919.png)
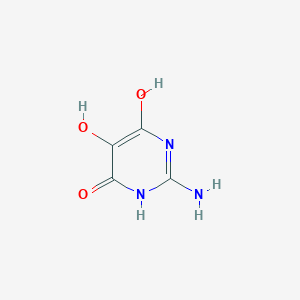
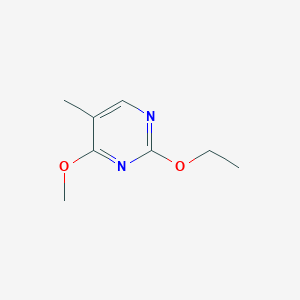
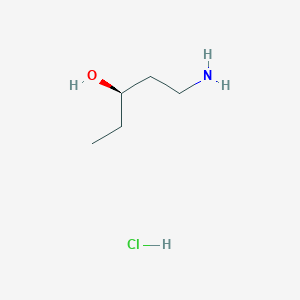

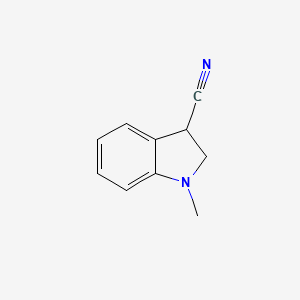
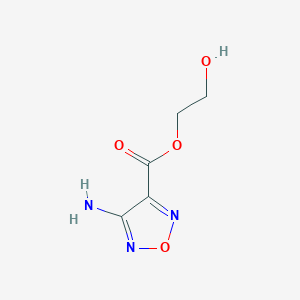
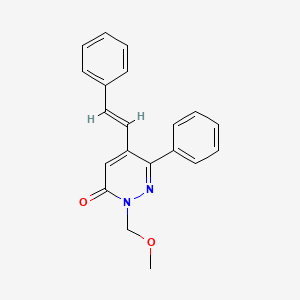

![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
